molecular formula C26H22N2O3 B613212 Bz-Tyr-betaNA CAS No. 201988-63-8

Bz-Tyr-betaNA

Cat. No.: B613212
CAS No.: 201988-63-8
M. Wt: 410.47
InChI Key:
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Description

Bz-Tyr-betaNA: is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bz-Tyr-betaNA typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For instance, the synthesis might involve:

    Formation of the amide bond: This can be achieved by reacting an amine with a carboxylic acid derivative (such as an acid chloride or an ester) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Hydroxylation: Introduction of the hydroxyl group can be done through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Aromatic substitution: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide for bromination.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry: : This compound can be used as a building block in organic synthesis for the preparation of more complex molecules. Biology : It may have potential as a biochemical probe to study enzyme interactions or receptor binding. Medicine : The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities. Industry : It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Bz-Tyr-betaNA exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The compound could inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

  • N-[(2S)-3-(4-hydroxyphenyl)-1-(phenylamino)-1-oxopropan-2-yl]benzamide
  • N-[(2S)-3-(4-hydroxyphenyl)-1-(anilino)-1-oxopropan-2-yl]benzamide
  • N-[(2S)-3-(4-hydroxyphenyl)-1-(benzylamino)-1-oxopropan-2-yl]benzamide

Uniqueness: The presence of the naphthalen-2-ylamino group in Bz-Tyr-betaNA distinguishes it from other similar compounds. This structural feature could impart unique properties, such as enhanced binding affinity to certain targets or improved stability under specific conditions.

Properties

IUPAC Name

N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c29-23-14-10-18(11-15-23)16-24(28-25(30)20-7-2-1-3-8-20)26(31)27-22-13-12-19-6-4-5-9-21(19)17-22/h1-15,17,24,29H,16H2,(H,27,31)(H,28,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRNJRQKVLUQKQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201988-63-8
Record name 201988-63-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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